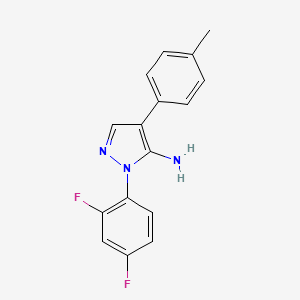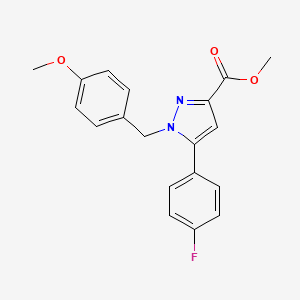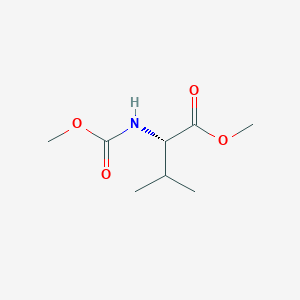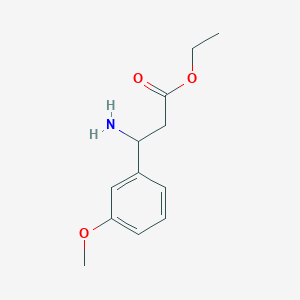
2-Oxo-2-phenylethyl 2-(4-butylphenyl)-8-methylquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-OXO-2-PHENYLETHYL 2-(4-BUTYLPHENYL)-8-METHYL-4-QUINOLINECARBOXYLATE is a complex organic compound with the molecular formula C29H27NO3. This compound is part of a class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 2-(4-BUTYLPHENYL)-8-METHYL-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the phenylethyl and butylphenyl groups. Common reagents used in these reactions include phenylacetic acid, butylbenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography are employed to purify the compound.
化学反応の分析
Types of Reactions
2-OXO-2-PHENYLETHYL 2-(4-BUTYLPHENYL)-8-METHYL-4-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
科学的研究の応用
2-OXO-2-PHENYLETHYL 2-(4-BUTYLPHENYL)-8-METHYL-4-QUINOLINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 2-OXO-2-PHENYLETHYL 2-(4-BUTYLPHENYL)-8-METHYL-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-OXO-2-PHENYLETHYL 2-(4-BUTYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE
- 2-OXO-2-PHENYLETHYL 2-(4-BUTYLPHENYL)-4-QUINOLINECARBOXYLATE
Uniqueness
2-OXO-2-PHENYLETHYL 2-(4-BUTYLPHENYL)-8-METHYL-4-QUINOLINECARBOXYLATE is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C29H27NO3 |
|---|---|
分子量 |
437.5 g/mol |
IUPAC名 |
phenacyl 2-(4-butylphenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C29H27NO3/c1-3-4-10-21-14-16-22(17-15-21)26-18-25(24-13-8-9-20(2)28(24)30-26)29(32)33-19-27(31)23-11-6-5-7-12-23/h5-9,11-18H,3-4,10,19H2,1-2H3 |
InChIキー |
LTFSILZVZQQSPN-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-4-[(E)-2-(1-methyl-2,1-benzoxazol-1-ium-3-yl)ethenyl]aniline;perchlorate](/img/structure/B12043729.png)
![8-[benzyl(methyl)amino]-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043731.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B12043735.png)

![tert-butyl N-[3-(hydroxymethyl)-4-methylphenyl]carbamate](/img/structure/B12043756.png)

![2-[(2-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12043762.png)
![N-(2-Chlorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12043765.png)




![Ethyl 6-bromo-5-[(3-nitrobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12043803.png)

